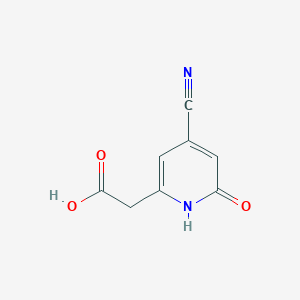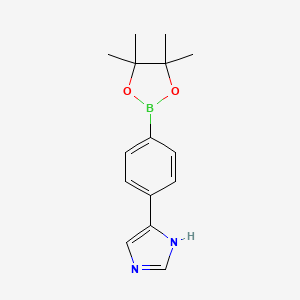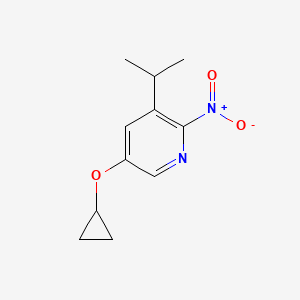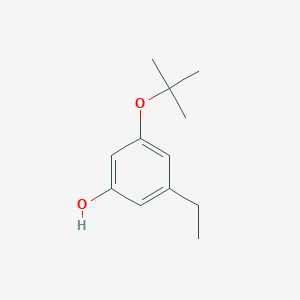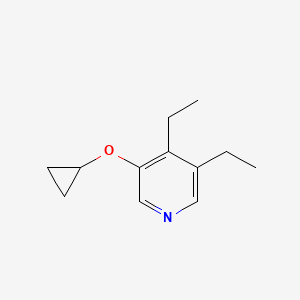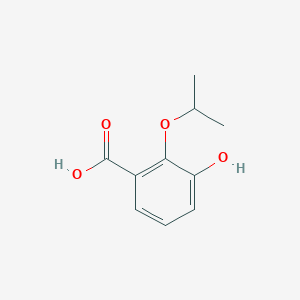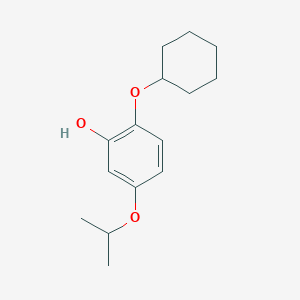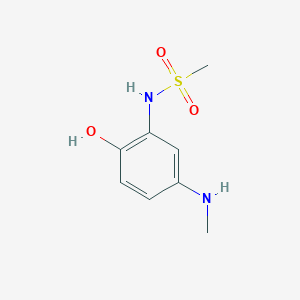
5-(Cyclohexylmethyl)-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylmethyl)-2-isopropoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylmethyl)-2-isopropoxyphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base, followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohexylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Applications De Recherche Scientifique
5-(Cyclohexylmethyl)-2-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Cyclohexylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s overall hydrophobicity and molecular stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cyclohexylmethyl)-2-isopropoxyphenol
- 5-(Cyclohexylmethyl)-2-methoxyphenol
- 5-(Cyclohexylmethyl)-2-ethoxyphenol
Uniqueness
5-(Cyclohexylmethyl)-2-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the cyclohexylmethyl and isopropoxy groups enhances its stability and bioactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1243387-39-4 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
5-(cyclohexylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-16-9-8-14(11-15(16)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
Clé InChI |
DNXJDYGOXFYJTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)CC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


